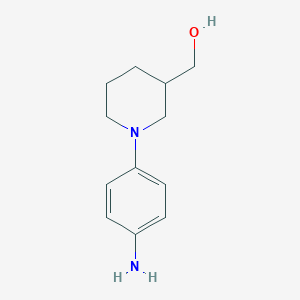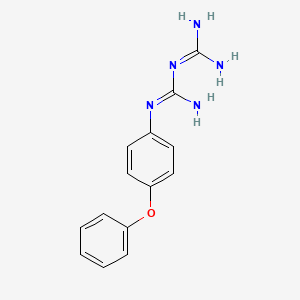
1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine, also known as 1,2-diaminopropan-2-ylidene-4-phenoxybenzene guanidine, is an organic compound with the chemical formula C9H14N4O. It is a nitrogen-containing heterocyclic compound with a guanidine group, and is used as a reagent in organic synthesis. The compound is also known as 4-phenoxy-2-guanidinopropane-1,3-diamine, and has a molar mass of 202.25 g/mol. It has a melting point of 99-100 °C and is soluble in alcohols, ethers, and water.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine involves the reaction of 4-phenoxybenzaldehyde with guanidine hydrochloride to form 1-(4-phenoxyphenyl)guanidine. This intermediate is then reacted with formaldehyde and ammonium chloride to form 1-(diaminomethylidene)-2-(4-phenoxyphenyl)guanidine.
Starting Materials
4-phenoxybenzaldehyde, guanidine hydrochloride, formaldehyde, ammonium chloride
Reaction
Step 1: Dissolve 4-phenoxybenzaldehyde (1.0 equiv) and guanidine hydrochloride (1.2 equiv) in ethanol and heat the mixture at reflux for 4 hours., Step 2: Cool the reaction mixture to room temperature and filter the resulting solid. Wash the solid with ethanol and dry under vacuum to obtain 1-(4-phenoxyphenyl)guanidine., Step 3: Dissolve 1-(4-phenoxyphenyl)guanidine (1.0 equiv) in methanol and add formaldehyde (1.2 equiv) and ammonium chloride (1.2 equiv). Heat the mixture at reflux for 6 hours., Step 4: Cool the reaction mixture to room temperature and filter the resulting solid. Wash the solid with methanol and dry under vacuum to obtain 1-(diaminomethylidene)-2-(4-phenoxyphenyl)guanidine.
Wissenschaftliche Forschungsanwendungen
1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, such as peptides and amines. The compound has also been used in the synthesis of heterocyclic compounds and in the preparation of catalysts for organic reactions. In addition, the compound has been used in the synthesis of pharmaceuticals and in the synthesis of polymers.
Wirkmechanismus
1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine acts as a nucleophilic reagent, which is able to react with electrophiles. The guanidine group is able to form a covalent bond with the electrophilic center, and the resulting product is an amide or an amine. The reaction is reversible, and the product can be further modified by other reagents.
Biochemische Und Physiologische Effekte
1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine has been studied for its biochemical and physiological effects. The compound has been shown to have anti-inflammatory and anti-bacterial properties. It has also been shown to inhibit the growth of cancer cells and to have antioxidant properties. In addition, the compound has been shown to have anti-tumor effects, and to be able to reduce the levels of cholesterol and triglycerides in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine has several advantages for use in laboratory experiments. The compound is relatively inexpensive, and it is easy to obtain. In addition, it is a relatively stable compound and can be stored for extended periods of time. The compound is also soluble in a variety of organic solvents, which makes it easy to use in organic synthesis.
However, there are some limitations to the use of 1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine in laboratory experiments. The compound is sensitive to light and air, and must be stored in a dark, airtight container. In addition, the compound is highly reactive and can react with other compounds in the laboratory, which can lead to unwanted side reactions.
Zukünftige Richtungen
1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine has potential for a variety of future applications. The compound can be used in the synthesis of pharmaceuticals and in the development of new catalysts. In addition, the compound can be used in the synthesis of polymers and in the development of new materials. The compound can also be used in the development of new therapeutic agents, such as anti-inflammatory and anti-cancer drugs. Furthermore, the compound can be used in the development of new biosensors, which can be used for the detection of various analytes. Finally, the compound can be used in the development of new catalysts for organic reactions, which can be used to synthesize a variety of compounds.
Eigenschaften
IUPAC Name |
1-(diaminomethylidene)-2-(4-phenoxyphenyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c15-13(16)19-14(17)18-10-6-8-12(9-7-10)20-11-4-2-1-3-5-11/h1-9H,(H6,15,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYRWAVRZBZMIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C(N)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide](/img/structure/B2391732.png)
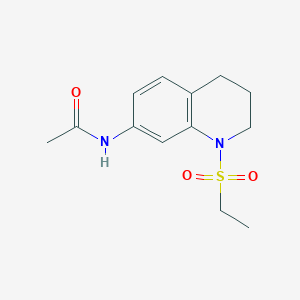
![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2391734.png)
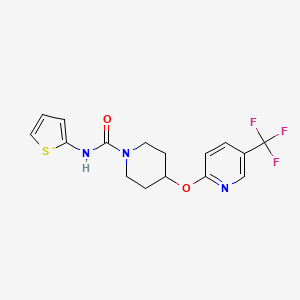
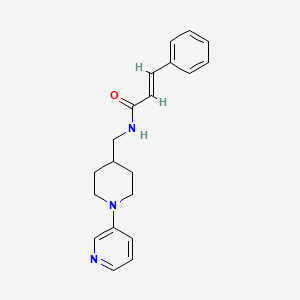
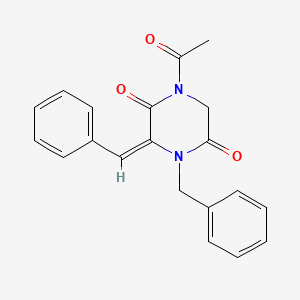
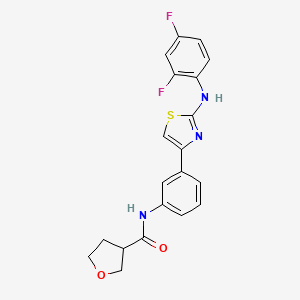
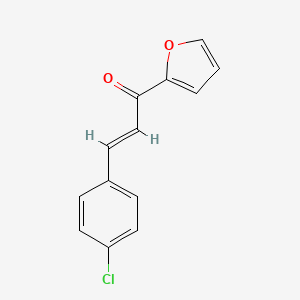
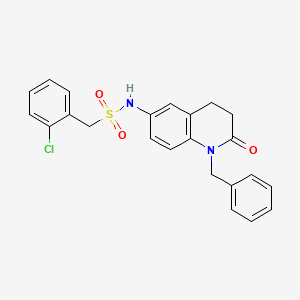
![7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one dihydrochloride](/img/structure/B2391743.png)
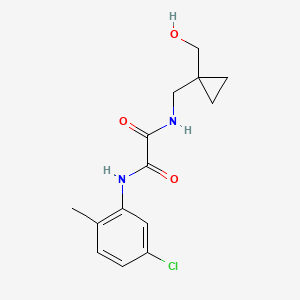
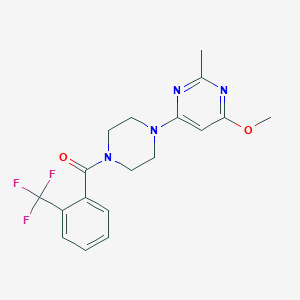
![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine](/img/structure/B2391753.png)
